Thiazole-4-carbohydrazide

Übersicht

Beschreibung

Thiazole-4-carbohydrazide is used as an intermediate for pharmaceuticals . It is a part of the thiazole family, which is a good pharmacophore nucleus due to its various pharmaceutical applications .

Synthesis Analysis

Thiazole-based hydrazides, including Thiazole-4-carbohydrazide, are synthesized through a simple condensation reaction with hydrazides and aryl aldehydes . The reaction is carried out in the presence of an acetic acid catalyst and methanol solvent .Molecular Structure Analysis

The molecular structure of Thiazole-4-carbohydrazide is analyzed using various spectroscopic methods . Mass spectrometric analyses are conducted using a Perkin-Elmer analyzer, a sophisticated instrument used to determine the molecular masses and fragmentation patterns of the compounds .Chemical Reactions Analysis

Thiazole-based hydrazides, including Thiazole-4-carbohydrazide, are synthesized through a simple condensation reaction with hydrazides and aryl aldehydes . The band gap is reduced to a large extent by incorporating the chloro group at para position on benzene in TCAH4 due to its strong withdrawing effect as an acceptor .Physical And Chemical Properties Analysis

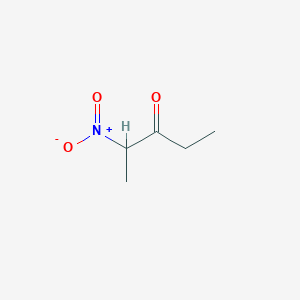

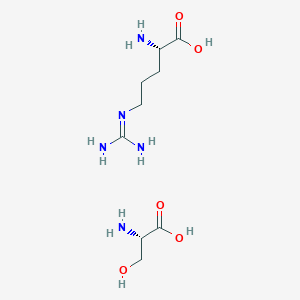

Thiazole-4-carbohydrazide has a molecular weight of 143.17 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 143.01533297 g/mol .Wissenschaftliche Forschungsanwendungen

Drug Development

Thiazole-4-carbohydrazide can be used in the development of various drugs and biologically active agents . The thiazole ring, which is a part of Thiazole-4-carbohydrazide, is an important heterocycle in the world of chemistry . It has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Anticancer Medicines

Thiazole, a significant platform in Thiazole-4-carbohydrazide, is found in a number of medicinally relevant molecules . Dabrafenib, dasatinib, patellamide A, ixabepilone, and epothilone are examples of clinically used anticancer medicines that contain the thiazole nucleus .

Antimicrobial Applications

Thiazole derivatives have shown promising potential in inhibiting the growth of E. coli ATCC 25922 . This suggests that Thiazole-4-carbohydrazide could potentially be used in the development of antimicrobial drugs.

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . They have been evaluated for chain-breaking antioxidant effect (radical scavenging and reducing abilities assays) and for preventive antioxidant effect with metal chelating assay .

Anti-inflammatory Activity

Thiazole derivatives have been found to have anti-inflammatory activity . This suggests that Thiazole-4-carbohydrazide could potentially be used in the development of anti-inflammatory drugs.

Pharmaceutical Intermediate

Thiazole-4-carbohydrazide is used as an intermediate for pharmaceuticals . It is slightly soluble in water and soluble in alcohol and ether .

Zukünftige Richtungen

Thiazole derivatives, including Thiazole-4-carbohydrazide, have shown promising results in various biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic . Therefore, there is potential for further studies and development of new effective antimicrobial as well as anti-inflammatory agents .

Wirkmechanismus

Target of Action

Thiazole-4-carbohydrazide, like other thiazole derivatives, is known to interact with various biological targets. Thiazole derivatives have been found to interact with DNA and topoisomerase II , but it’s unclear if this applies to Thiazole-4-carbohydrazide.

Mode of Action

Some thiazole derivatives have been found to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death

Biochemical Pathways

Thiazole derivatives are known to have diverse biological activities, potentially affecting multiple pathways. For instance, some thiazole compounds can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Result of Action

Thiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Eigenschaften

IUPAC Name |

1,3-thiazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c5-7-4(8)3-1-9-2-6-3/h1-2H,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCUPAZNRMQILK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332843 | |

| Record name | THIAZOLE-4-CARBOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiazole-4-carbohydrazide | |

CAS RN |

101257-38-9 | |

| Record name | THIAZOLE-4-CARBOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism behind the antibacterial activity observed in some Thiazole-4-carbohydrazide derivatives?

A: While the exact mechanism is yet to be fully elucidated, research suggests that certain Thiazole-4-carbohydrazide derivatives, specifically (E)-N′-(4-Fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide, exhibit promising antibacterial activity against Bacillus subtilis. [] This activity is believed to be linked to the compound's ability to bind to DNA, potentially interfering with bacterial DNA replication and transcription processes. [] Further studies are needed to confirm this hypothesis and explore the structure-activity relationship in more detail.

Q2: How does the structure of Thiazole-4-carbohydrazide influence its DNA binding affinity?

A: Research indicates that the presence of specific substituents on the Thiazole-4-carbohydrazide core can significantly impact its interaction with DNA. [] For example, the introduction of a 4-fluorobenzylidene group at a specific position on the Thiazole-4-carbohydrazide scaffold was shown to enhance its DNA binding affinity. [] This suggests that optimizing the substitution pattern on the core structure could be a viable strategy for modulating the biological activity of these compounds.

Q3: Can Thiazole-4-carbohydrazide be used as a building block for synthesizing other heterocyclic compounds with potential biological activities?

A: Yes, Thiazole-4-carbohydrazide serves as a versatile synthon in organic synthesis. It can be readily converted into various heterocyclic systems, including 1,3,4-oxadiazole-2-thiones, 1,2,4-triazoles, and isatin-3-ylidene derivatives. [] This synthetic versatility opens avenues for exploring a diverse library of compounds with potentially enhanced pharmacological profiles.

Q4: What synthetic approaches are commonly employed for the preparation of Thiazole-4-carbohydrazide derivatives?

A: Several synthetic routes have been developed for accessing Thiazole-4-carbohydrazide derivatives. One common method involves reacting an appropriately substituted ethyl 2-aminothiazole-4-carboxylate with hydrazine hydrate in ethanol. [] This reaction yields the desired Thiazole-4-carbohydrazide, which can be further derivatized to obtain a diverse array of analogs.

Q5: Are there any reported applications of Thiazole-4-carbohydrazide derivatives in materials science?

A: Research suggests that a sulfur-containing primary explosive based on Thiazole-4-carbohydrazide has been developed. [] This finding highlights the potential of Thiazole-4-carbohydrazide derivatives to find applications beyond the realm of medicinal chemistry, extending their utility to materials science.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.